o-Tolunitrile

Description

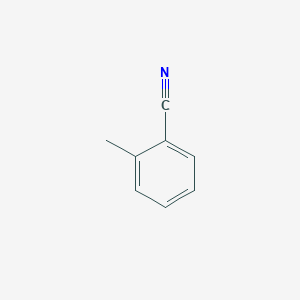

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNXBQSRGKSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022050 | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

184 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

529-19-1, 25550-22-5 | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3048F2A3KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-Tolunitrile (2-methylbenzonitrile), a versatile chemical intermediate with significant applications across the pharmaceutical, agrochemical, and dye industries. This document consolidates its core physicochemical properties, spectroscopic data, safety information, and detailed experimental protocols for its synthesis and purification.

Core Properties and Data

This compound is an aromatic nitrile, appearing as a colorless to slightly yellow or light blue liquid with a characteristic aromatic or almond-like odor.[1][2][3] Its chemical structure, featuring a nitrile group ortho to a methyl group on a benzene (B151609) ring, imparts valuable reactivity, making it a crucial building block in organic synthesis.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 529-19-1 | [2] |

| Molecular Formula | C₈H₇N | [2][4] |

| Molecular Weight | 117.15 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow/light blue clear liquid | [1][2][3] |

| Melting Point | -13 °C to -11 °C (7.7 °F) | [4][5] |

| Boiling Point | 205 °C (401 °F) at 760 mmHg | [4][5][6] |

| Density | 0.989 - 0.9955 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n20/D) | 1.5279 | [4][6] |

| Flash Point | 82 °C (179.6 - 184 °F) - closed cup | [4][5] |

| Solubility | Insoluble or sparingly soluble in water. Miscible with alcohol and ether. | [1][5] |

| Vapor Pressure | 0.243 - 0.45 mmHg at 25 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

| Spectrum Type | Key Features and Data | Citations |

| ¹H NMR | Spectra available for review. The proton NMR spectrum will show characteristic aromatic proton signals in the δ 7.2-7.6 ppm range and a singlet for the methyl (CH₃) protons around δ 2.5 ppm. | [7][8] |

| ¹³C NMR | Spectra available for review. Expected signals include the nitrile carbon (C≡N) around δ 118 ppm, the methyl carbon around δ 20 ppm, and four distinct aromatic carbon signals between δ 126-140 ppm. | [9] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile C≡N stretch is observed between 2240 and 2220 cm⁻¹ for aromatic nitriles. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. Spectra are available for review. | [10][11] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 117. Other significant fragments are observed at m/z = 116, 90, and 89. | [3][12] |

Safety and Handling

This compound is a combustible liquid and requires careful handling. It is classified as an irritant and may be harmful if ingested or inhaled.

| Safety Aspect | Details | Citations |

| GHS Hazard Statements | H315 (Causes skin irritation), H412 (Harmful to aquatic life with long-lasting effects). Combustible liquid. | [4] |

| GHS Pictograms | GHS07 (Exclamation mark) | [4] |

| Toxicity Data | LD50 Oral (Rat): 3200 mg/kg | [13] |

| Incompatibility | Incompatible with strong oxidizing acids, which can lead to violent reactions. Also incompatible with other oxidizing agents, peroxides, epoxides, and bases. The combination with bases can produce hydrogen cyanide. | [6] |

| Handling Precautions | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye protection. Keep away from open flames, hot surfaces, and sources of ignition. | [13] |

| Storage | Store in a cool, dry, well-ventilated area below +30°C, away from incompatible substances. Keep containers securely sealed. | [6] |

Chemical Synthesis and Reactions

This compound is a valuable precursor for a wide range of chemical transformations, primarily leveraging the reactivity of its nitrile group. It is a key intermediate in the synthesis of pharmaceuticals (such as benzodiazepines), agrochemicals (herbicides, fungicides), dyes, and specialty resins.[2][14]

Synthesis of this compound via Sandmeyer Reaction

One of the most common and reliable methods for preparing this compound is the Sandmeyer reaction, which involves the diazotization of o-toluidine (B26562) followed by cyanation using a copper(I) cyanide catalyst.[13][15]

This protocol is adapted from Organic Syntheses.[15]

Part A: Preparation of Cuprous Cyanide Solution

-

Suspend cuprous chloride (prepared from 1250 g of crystallized copper sulfate) in 2 L of cold water in a 15-L crock equipped with a mechanical stirrer.

-

Add a solution of 650 g of sodium cyanide (96–98%) in 1 L of water to the suspension and stir. The cuprous chloride will dissolve with considerable evolution of heat.

-

Cool the resulting solution to 0-5°C by surrounding the crock with cold water or ice.

Part B: Diazotization and Cyanation

-

In a separate 20-L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid and approximately 4 kg of cracked ice to bring the temperature to 0°C.

-

Slowly add a solution of 280 g (4.06 moles) of sodium nitrite (B80452) in 800 cc of water to the o-toluidine hydrochloride suspension over about 15 minutes, maintaining the temperature at 0–5°C by adding more ice. Ensure a positive test for free nitrous acid with starch-iodide paper at the end of the addition.

-

Cautiously neutralize the diazonium salt solution by adding dry sodium carbonate (approx. 200 g) with constant stirring until the solution is neutral to litmus (B1172312) paper.

-

Pour 1 L of benzene over the surface of the chilled (0–5°C) cuprous cyanide solution.

-

Slowly add the cold, neutralized diazonium salt solution to the cuprous cyanide/benzene mixture with vigorous stirring. A vigorous evolution of nitrogen gas will occur. Maintain the temperature at 20–25°C by adding ice. The addition should take about one hour.

-

After the addition is complete, continue stirring for two more hours.

-

Warm the reaction mixture to 50°C and then allow it to cool.

-

Separate the upper oily layer containing the product and subject it to steam distillation to remove benzene and isolate the crude this compound.

-

The crude product is then purified by vacuum distillation, collecting the fraction that boils at 94–96°C/20 mm. The expected yield is 300–330 g (64–70%).[15]

Purification of this compound

Crude this compound may contain unreacted starting materials or byproducts such as isonitriles. A standard purification protocol involves chemical washing followed by distillation.

This protocol is adapted from Beilstein.[6]

-

Place the crude this compound in a separatory funnel.

-

Wash the nitrile with concentrated HCl or 50% H₂SO₄ at 60°C. This step is repeated until the characteristic unpleasant odor of isonitrile is no longer detectable. This wash also removes residual amines.

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Perform a final wash with a dilute sodium chloride (NaCl) solution (brine).

-

Dry the washed nitrile over anhydrous potassium carbonate (K₂CO₃).

-

Filter to remove the drying agent.

-

Fractionally distill the dried liquid under atmospheric or reduced pressure to obtain the pure this compound.

Key Chemical Reactions

This compound serves as a versatile starting material for various organic transformations.

The nitrile group can be readily hydrolyzed under acidic conditions to form the corresponding carboxylic acid, o-toluic acid, which is another important chemical intermediate.[1]

Experimental Protocol: Hydrolysis This protocol is adapted from Organic Syntheses.[1]

-

In a 5-L flask equipped with a mechanical stirrer and reflux condenser, place 3 kg of 75% sulfuric acid.

-

Heat the acid to approximately 150°C and start the stirrer.

-

Over a period of two hours, add 1 kg (8.54 moles) of this compound.

-

Maintain the temperature at 150–160°C and continue stirring for two hours after the addition is complete.

-

Raise the temperature to 190°C and stir for an additional hour.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the crude o-toluic acid product.

-

Dissolve the crude material in an excess of 10% sodium hydroxide (B78521) solution, filter while hot, and then acidify the filtrate with dilute sulfuric acid to precipitate the purified product.

-

Collect the product on a Büchner funnel, dry, and recrystallize from benzene. The expected yield is 930–1030 g (80–89%).[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 邻甲基苯腈 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, α-cyano- [webbook.nist.gov]

- 6. This compound | 529-19-1 [chemicalbook.com]

- 7. This compound(529-19-1) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(529-19-1) IR Spectrum [m.chemicalbook.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. This compound(529-19-1) MS [m.chemicalbook.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of o-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolunitrile (2-methylbenzonitrile) is a pivotal aromatic nitrile that serves as a cornerstone intermediate in the synthesis of a diverse array of organic compounds. Its unique molecular architecture, characterized by a nitrile group ortho to a methyl group on a benzene (B151609) ring, imparts specific reactivity and physical properties that are leveraged in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound. It further details common synthetic and characterization protocols and illustrates its central role in the generation of bioactive molecules.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₇N, is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] The molecule consists of a benzene ring substituted with a methyl group and a cyano group at adjacent (ortho) positions.[2] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Physicochemical Data

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [2][3][5] |

| CAS Number | 529-19-1 | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -13 °C | [2] |

| Boiling Point | 205 °C | [2][5] |

| Density | 0.989 g/mL at 25 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

| Refractive Index (n²⁰/D) | 1.5279 | |

| Flash Point | 82 °C (closed cup) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature is the sharp, intense peak for the nitrile (C≡N) stretch.

| Functional Group | Wavenumber (cm⁻¹) | Characteristics | Reference(s) |

| C≡N Stretch | ~2220-2240 | Strong, sharp | [6] |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium | |

| C-H Stretch (Aliphatic) | ~2850-3000 | Medium | |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium to weak |

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.2-7.6 | Multiplet | 4H | Aromatic protons | [7] |

| ~2.5 | Singlet | 3H | Methyl protons | [7] |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~140 | Quaternary Carbon (C-CH₃) | [8][9] |

| ~133 | Aromatic CH | [8][9] |

| ~130 | Aromatic CH | [8][9] |

| ~127 | Aromatic CH | [8][9] |

| ~118 | Nitrile Carbon (C≡N) | [8][9] |

| ~113 | Quaternary Carbon (C-CN) | [8][9] |

| ~20 | Methyl Carbon (CH₃) | [8][9] |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation | Reference(s) |

| 117 | Molecular Ion [M]⁺ | [10][11] |

| 116 | [M-H]⁺ | [10][11] |

| 90 | [M-HCN]⁺ | [10][11] |

Bonding and Hybridization

The molecular structure of this compound is defined by the specific bonding and hybridization of its constituent atoms. The benzene ring consists of six sp² hybridized carbon atoms, each forming three sigma bonds (two with adjacent carbons and one with a hydrogen or a substituent) and possessing one unhybridized p-orbital. The overlap of these p-orbitals creates the delocalized π-electron system characteristic of aromatic compounds.

The carbon atom of the methyl group is sp³ hybridized, forming four sigma bonds. The nitrile group features a carbon and a nitrogen atom that are sp hybridized. The carbon forms a sigma bond with the aromatic ring and a sigma bond with the nitrogen. The nitrogen has a lone pair of electrons residing in an sp hybrid orbital. The remaining two p-orbitals on both the carbon and nitrogen atoms overlap to form two pi bonds, resulting in the carbon-nitrogen triple bond.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of o-toluidine (B26562) followed by reaction with a cyanide salt.[3]

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Copper(I) Cyanide

-

Sodium Cyanide

-

Benzene

-

Ice

Procedure:

-

Diazotization: o-Toluidine is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Preparation of Cyanide Solution: A solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring. The reaction mixture is then gently warmed to facilitate the replacement of the diazonium group with the nitrile group.

-

Work-up and Purification: The organic layer is separated, washed with aqueous sodium hydroxide (B78521) and water, and then dried over a suitable drying agent. The crude this compound is purified by fractional distillation.

Characterization

The synthesized this compound can be characterized using the spectroscopic methods outlined in section 1.2. The purity can be assessed by gas chromatography (GC).

Role in Drug Development and Logical Workflows

This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[12] Its nitrile group is a versatile functional handle that can be transformed into other functionalities, such as amines, carboxylic acids, and amides, which are common in drug molecules.[13] It is a key precursor in the synthesis of various heterocyclic compounds, including benzodiazepines, which have applications in treating anxiety and other neurological disorders.[13]

General Synthetic Workflow for Bioactive Molecules

The following diagram illustrates a generalized workflow from this compound to a potential drug candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 529-19-1 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. This compound(529-19-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(529-19-1) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 11. This compound(529-19-1) MS spectrum [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide on the Solubility of o-Tolunitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-Tolunitrile (also known as 2-methylbenzonitrile) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula CH₃C₆H₄CN. It is a colorless to pale yellow liquid with a characteristic almond-like odor. The presence of a polar nitrile group (-C≡N) and a nonpolar toluene (B28343) ring gives it a unique solubility profile, making it a versatile solvent and intermediate in organic synthesis, including the production of pharmaceuticals and dyes.[1][2] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | < 0.1 g/100 mL | 17 | Sparingly soluble to insoluble.[3][4] |

| Ethanol | C₂H₅OH | Miscible | Not Specified | Soluble in all proportions.[5][6] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | Soluble in all proportions.[5][6] |

| Acetone | (CH₃)₂CO | Soluble | Not Specified | Readily dissolves.[1] |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | [4][7][8] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | [4][7][8] |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | Generally considered a good solvent for similar compounds.[2] |

| Toluene | C₇H₈ | Soluble | Not Specified | Expected to be miscible due to structural similarity. |

| Hexane | C₆H₁₄ | Sparingly Soluble | Not Specified | Expected to have lower solubility due to its non-polar nature. |

Note on Data Availability: Specific quantitative solubility data (e.g., in g/100mL at various temperatures) for this compound in many common organic solvents is not widely reported in publicly accessible literature. The term "miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.[5][6] For applications requiring precise solubility values, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The container should be of a suitable material that does not interact with the solvent or solute.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is ideal for this purpose.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved this compound from the saturated solution. Centrifugation can be used to accelerate this process and obtain a clear supernatant.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. The concentration of this compound in the sample is then determined using a suitable analytical technique.

-

Quantification: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as g/100 mL, mol/L, or as a mole fraction.

Gravimetric Analysis

This method is straightforward if the organic solvent is volatile and the solute (this compound) is not.

Protocol:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1-3).

-

Sampling: A precise volume or weight of the clear supernatant is transferred to a pre-weighed, empty container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven or on a hot plate, ensuring the temperature is well below the boiling point of this compound to prevent its loss.

-

Residue Weighing: Once the solvent has completely evaporated, the container with the this compound residue is cooled to room temperature in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be calculated based on the initial volume or weight of the saturated solution taken.

Spectroscopic Methods (e.g., UV-Vis Spectroscopy or HPLC)

These methods are highly sensitive and require smaller sample volumes. They are particularly useful for determining the solubility of compounds that have a chromophore (for UV-Vis) or are amenable to chromatographic separation (for HPLC).

Protocol:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1-3).

-

Calibration Curve: A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared. The absorbance (for UV-Vis) or peak area (for HPLC) of these standards is measured to generate a calibration curve.

-

Sample Preparation: A sample of the clear supernatant from the saturated solution is carefully withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

-

Analysis: The diluted sample is analyzed using the same spectroscopic or chromatographic method as the standards.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Diagrams and Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to the methods described above.

Caption: A flowchart of the general experimental procedure for determining the solubility of a liquid solute in a solvent.

Logical Relationship of Solubility Factors

The solubility of this compound in a given solvent is governed by a balance of intermolecular forces. This diagram illustrates the key factors influencing its solubility.

Caption: A diagram showing the interplay of factors that determine the solubility of this compound in a solvent.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. m-tolunitrile [chemister.ru]

- 6. sdfine.com [sdfine.com]

- 7. 529-19-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 529-19-1 [chemicalbook.com]

The Genesis of an Essential Intermediate: The Discovery and First Isolation of o-Tolunitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile, also known as 2-methylbenzonitrile, is a pivotal aromatic nitrile intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance lies in the versatile reactivity of the nitrile group, which can be transformed into various functional groups, and the influence of the ortho-methyl group on its chemical properties. This technical guide delves into the historical discovery and the first practical isolation of this compound, providing a detailed account of the seminal experimental procedures that laid the foundation for its widespread use in modern chemistry.

The Dawn of Aryl Nitrile Synthesis: The Sandmeyer Reaction

The story of this compound's first isolation is intrinsically linked to the discovery of a powerful synthetic tool in organic chemistry: the Sandmeyer reaction. In 1884, Swiss chemist Traugott Sandmeyer, while attempting to synthesize phenylacetylene (B144264) from benzenediazonium (B1195382) chloride and copper(I) acetylide, unexpectedly isolated chlorobenzene (B131634) as the main product.[3][4][5] This serendipitous discovery led to the development of a general method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) salt catalyst.[3][6] Sandmeyer himself generalized this reaction to include the synthesis of benzonitrile (B105546) using copper(I) cyanide (CuCN).[6]

First Documented Synthesis and Isolation of this compound

The first well-documented, practical synthesis and isolation of this compound was reported by Herb in 1890.[7] This method, later refined and detailed by H. T. Clarke and R. R. Read in the esteemed collection Organic Syntheses, employs the Sandmeyer reaction starting from o-toluidine (B26562).[7][8] This procedure remains a classic and reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported practical isolation of this compound.

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [8] |

| Key Reagents | Sodium Nitrite (B80452), Hydrochloric Acid, Cuprous Cyanide | [8] |

| Yield | 64–70% of the theoretical amount | [8] |

| Boiling Point | 205.2 °C at 760 mmHg | [7] |

| Melting Point | -13 °C | [7] |

| Density (d420) | 0.9955 g/mL | [7] |

Experimental Protocols

The following are the detailed experimental protocols for the key stages in the first isolation of this compound, adapted from the procedure described in Organic Syntheses.

Preparation of Cuprous Cyanide Solution

Methodology:

-

In a suitable vessel, dissolve copper sulfate (B86663) (CuSO₄·5H₂O) in hot water.

-

Separately, dissolve sodium cyanide (NaCN) in water.

-

Cool both solutions.

-

Slowly add the sodium cyanide solution to the copper sulfate solution with constant stirring. A precipitate of cuprous cyanide (CuCN) will form.

-

Allow the precipitate to settle, decant the supernatant liquid, and wash the precipitate with water.

-

The resulting suspension of cuprous cyanide is used directly in the next step.

Diazotization of o-Toluidine

Methodology:

-

In a large crock or flask, mix o-toluidine with commercial hydrochloric acid and cracked ice to bring the temperature to 0 °C.[8]

-

Prepare a solution of sodium nitrite (NaNO₂) in water.[8]

-

With continuous stirring, slowly add the sodium nitrite solution to the o-toluidine hydrochloride suspension, maintaining the temperature between 0–5 °C by adding more cracked ice.[8] The addition should take approximately 15 minutes.

-

After all the nitrite solution has been added, test the mixture for the presence of free nitrous acid using starch-iodide paper.[8] A positive test (blue-black color) indicates the completion of the diazotization.

-

Cautiously neutralize the resulting diazonium salt solution by adding anhydrous sodium carbonate with constant stirring until the solution is neutral to litmus (B1172312) paper.[8]

The Sandmeyer Reaction: Synthesis of this compound

Methodology:

-

To the freshly prepared, cooled cuprous cyanide solution, slowly add the neutralized diazonium salt solution with vigorous stirring.

-

A reaction ensues, characterized by the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to stand for a period, and then heat it to facilitate the completion of the reaction.

-

The this compound formed will separate as an oily layer.

Isolation and Purification of this compound

Methodology:

-

Separate the oily layer of crude this compound from the aqueous layer.

-

Wash the crude product with a dilute solution of sodium hydroxide (B78521) to remove any acidic impurities, followed by a wash with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the dried product by fractional distillation.[9] Collect the fraction boiling at approximately 205 °C. The final product is a nearly colorless liquid.[8]

Visualizing the Synthesis

The following diagrams illustrate the key experimental workflow and the underlying chemical pathway for the first isolation of this compound.

Caption: Experimental workflow for the first isolation of this compound.

Caption: Chemical pathway for the synthesis of this compound.

Conclusion

The discovery and first isolation of this compound, made possible by the groundbreaking Sandmeyer reaction, marked a significant advancement in synthetic organic chemistry. The detailed experimental protocols, developed over a century ago, not only provided a practical route to this valuable intermediate but also showcased the power of diazonium salt chemistry. For contemporary researchers and drug development professionals, understanding the foundational synthesis of this compound offers valuable insights into the historical context of modern chemical manufacturing and the enduring legacy of classical organic reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound [drugfuture.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 529-19-1 [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of o-Tolunitrile

Introduction: o-Tolunitrile, also known as 2-methylbenzonitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1][2] It serves as a crucial intermediate in the synthesis of various products within the pharmaceutical, agrochemical, and dye industries.[3] Accurate characterization of this compound is paramount for quality control and research and development. This guide provides an in-depth overview of the spectroscopic data for pure this compound, including detailed experimental protocols and data tables for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a distinct fingerprint of its molecular structure.

Quantitative Data: ¹H and ¹³C NMR

The following tables summarize the chemical shifts (δ) for this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic Protons (4H) | 7.27 - 7.63 | Multiplet |

| Methyl Protons (-CH₃) | 2.50 | Singlet |

Data sourced from publicly available spectral databases. The aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling.[6][7]

Table 2: ¹³C NMR Spectroscopic Data for this compound [5][8]

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C≡N (Nitrile) | 118.2 |

| C1 (ipso-CN) | 112.9 |

| C2 (ipso-CH₃) | 140.2 |

| C3 | 132.8 |

| C4 | 129.8 |

| C5 | 126.5 |

| C6 | 132.3 |

| -CH₃ (Methyl) | 20.4 |

Data obtained in CDCl₃ solvent. Assignment based on empirical data and known substituent effects on aromatic rings.[5][9]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra of this compound is as follows:[4]

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. Add a small amount of TMS to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]

-

Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

Visualization: NMR Experimental Workflow

Caption: Workflow for conducting NMR spectroscopy on this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

Quantitative Data: IR and Raman Spectroscopy

The primary absorption and scattering peaks for this compound are listed below.

Table 3: Key Infrared (IR) Absorption Bands for this compound [10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Methyl (-CH₃) C-H Stretch |

| ~2225 | Strong, Sharp | Nitrile (C≡N) Stretch |

| ~1595, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 4: Key Raman Shifts for this compound [12]

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3065 | Strong | Aromatic C-H Stretch |

| ~2228 | Medium | Nitrile (C≡N) Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Strong | Ring Breathing Mode |

Raman and IR spectroscopy are complementary; some vibrations that are strong in Raman may be weak in IR, and vice-versa.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for analyzing liquid samples like this compound.[14]

-

Instrument Setup: Ensure the FTIR spectrometer is powered on and has stabilized.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (like isopropanol) and allow it to dry completely.[15][16] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of pure this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[14][15]

-

Data Acquisition: Lower the press to ensure good contact between the liquid and the crystal.[14] Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[17]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.[14]

Visualization: Vibrational Spectroscopy Workflow

Caption: General workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.

Quantitative Data: Electron Ionization (EI) Mass Spectrometry

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 5: Principal Mass Spectrum Peaks for this compound (EI, 70 eV) [18]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 117 | 100 | [M]⁺ (Molecular Ion) |

| 116 | 60 | [M-H]⁺ |

| 90 | 35 | [M-HCN]⁺ |

| 89 | 22 | [M-H-HCN]⁺ |

| 63 | 11 | [C₅H₃]⁺ |

The molecular ion at m/z 117 is the base peak, confirming the molecular weight of 117.15 g/mol .[1][18]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid this compound into the ion source, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[19][20]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[19][21] This impact ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[22]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[22]

-

Acceleration: Accelerate the resulting ions out of the ion source using an electric field.

-

Mass Analysis: Pass the accelerated ions through a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Visualization: Logical Flow of Mass Spectrometry

Caption: The fundamental stages of an electron ionization mass spectrometer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Spectroscopic Data: UV-Vis Absorption

The UV-Vis spectrum of this compound, like other aromatic compounds, is characterized by absorptions arising from π → π* electronic transitions within the benzene (B151609) ring. In a non-polar solvent like cyclohexane (B81311) or in the gas phase, the spectrum typically shows multiple absorption bands. The primary absorption region for the benzonitrile (B105546) chromophore is around 220-280 nm.[23][24] Studies of the gas-phase electronic spectrum show a prominent origin band for the S₁ ← S₀ transition.[2] Precise λₘₐₓ values and molar absorptivities are highly dependent on the solvent used.[25]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the same region as the analyte.[23]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer, including both the deuterium (B1214612) (UV) and tungsten (visible) lamps, and allow it to warm up and stabilize.[26][27]

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as the reference (blank). Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[23]

-

Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Visualization: UV-Vis Spectrophotometer Workflow

References

- 1. scbt.com [scbt.com]

- 2. This compound [drugfuture.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(529-19-1) 1H NMR [m.chemicalbook.com]

- 7. m-Tolunitrile(620-22-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(529-19-1) 13C NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound(529-19-1) IR Spectrum [m.chemicalbook.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. This compound(529-19-1) Raman [m.chemicalbook.com]

- 13. static.horiba.com [static.horiba.com]

- 14. agilent.com [agilent.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. acdlabs.com [acdlabs.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. www1.lasalle.edu [www1.lasalle.edu]

- 24. utsc.utoronto.ca [utsc.utoronto.ca]

- 25. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 26. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 27. chem.libretexts.org [chem.libretexts.org]

o-Tolunitrile chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of o-tolunitrile (2-methylbenzonitrile), a key aromatic nitrile intermediate in the synthesis of a wide range of industrial and pharmaceutical compounds. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and illustrates key chemical pathways and processes.

Core Chemical Identity

This compound, also known as 2-methylbenzonitrile, is an organic compound with a nitrile group attached to the ortho position of a toluene (B28343) molecule.[1] Its chemical structure is foundational to its role as a versatile precursor in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various reaction conditions. It typically appears as a colorless to slightly yellow or light blue liquid.[2][8][9] It is stable under normal storage conditions and is combustible.[8][10]

| Property | Value |

| Melting Point | -13 °C[2][11] |

| Boiling Point | 205 °C (at 760 mmHg)[2][4][6] |

| Density | 0.989 g/mL at 25 °C[2][4][6] |

| Flash Point | 82 °C (179.6 °F) - closed cup[6] |

| Refractive Index | n20/D 1.5279[2] |

| Water Solubility | <0.1 g/100 mL at 17 °C[2][8] |

| Solubility | Miscible with alcohol and ether; slightly soluble in chloroform (B151607) and methanol.[2][11] |

| Vapor Density | 4.04 (Air = 1) |

| Appearance | Clear colorless to slightly yellow liquid[2][9] |

Synthesis of this compound

This compound can be synthesized through various methods. The most common industrial route involves the nitration of toluene followed by further transformations.[1][9][12] Another well-established laboratory-scale synthesis is the Sandmeyer reaction, starting from o-toluidine (B26562).[11][13]

The overall workflow for the Sandmeyer reaction synthesis is depicted below.

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from o-toluidine, adapted from established organic synthesis procedures.[13]

A. Preparation of Cuprous Cyanide Solution

-

Suspend cuprous chloride (prepared from 5 moles of copper sulfate) in 2 L of cold water in a 15 L crock equipped with a mechanical stirrer.

-

Add a solution of 650 g (approx. 13 moles) of sodium cyanide in 1 L of water to the cuprous chloride suspension while stirring. The cuprous chloride will dissolve, accompanied by heat evolution.

-

Cool the resulting mixture by surrounding the crock with cold water.

B. Diazotization of o-Toluidine

-

In a 20 L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid.

-

Add approximately 4 kg of cracked ice to bring the temperature of the mixture to 0°C.

-

While maintaining the temperature at 0-5°C by adding more ice, slowly add a solution of 280 g (4.06 moles) of sodium nitrite in 800 cc of water with stirring. The addition should take about 15 minutes.

-

Confirm the presence of free nitrous acid using starch-iodide paper.

-

Cautiously neutralize the solution by adding anhydrous sodium carbonate (approx. 200 g) with constant stirring until the mixture is neutral to litmus (B1172312) paper.

C. Formation and Isolation of this compound

-

Chill the previously prepared cuprous cyanide solution to 0-5°C with ice and pour 1 L of benzene on its surface.

-

Slowly add the cold, neutralized diazonium solution to the cuprous cyanide-benzene mixture over about 30 minutes with vigorous stirring.

-

Continue stirring for an additional 30 minutes after the addition is complete, then allow the mixture to stand overnight.

-

Subject the reaction mixture to steam distillation until the distillate is free of oily drops. This will require 10-15 L of distillate.

-

Separate the benzene layer from the distillate and extract the aqueous layer with two 200 cc portions of benzene.

-

Combine the benzene extracts, dry with anhydrous calcium chloride, and remove the benzene by distillation.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 93-95°C/20 mm is collected.

-

The yield of nearly colorless this compound is typically 300–330 g (64–70% of the theoretical amount).

Key Reactions and Applications

This compound is a valuable intermediate due to the reactivity of its nitrile group. It is widely used in the production of pharmaceuticals, agrochemicals, and dyes.[9][12] One of the fundamental reactions is its hydrolysis to form o-toluic acid, another important chemical intermediate.[14]

The logical relationship for the hydrolysis reaction is presented below.

Caption: Hydrolysis of this compound to o-Toluic Acid.

This reaction is typically carried out by heating this compound with 75% sulfuric acid at temperatures between 150-160°C.[14] The resulting o-toluic acid serves as a precursor for other fine chemicals and active pharmaceutical ingredients. The versatility of this compound makes it a cornerstone compound for research and development in synthetic organic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 529-19-1 [chemicalbook.com]

- 3. Buy this compound | 529-19-1 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. teloonchem.com [teloonchem.com]

- 6. o-トルニトリル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. sdfine.com [sdfine.com]

- 11. This compound [drugfuture.com]

- 12. nbinno.com [nbinno.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Natural Occurrence of o-Tolunitrile and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile) is an aromatic nitrile that, while extensively utilized in industrial chemical synthesis, has a subtle and less-documented presence in the natural world. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its related derivatives, delves into their hypothetical biosynthesis, outlines experimental protocols for their detection and isolation, and discusses their potential biological activities. Given the sparse direct data on this compound, this guide also incorporates information on closely related, naturally occurring benzonitriles to provide a broader context for researchers.

Natural Occurrence of this compound and its Derivatives

The natural occurrence of this compound has been reported in the plant kingdom, although quantitative data remains elusive in publicly accessible literature. The LOTUS database, a comprehensive resource for natural products, indicates the presence of this compound in at least two plant species:

-

Red Fescue (Festuca rubra) : A species of grass common in lawns and pastures.

-

Licorice (Glycyrrhiza glabra) : A perennial herb whose root is widely used in confectionery and traditional medicine.[1]

Despite extensive studies on the volatile components of Glycyrrhiza glabra, this compound is not consistently reported, suggesting it may be a minor constituent or present only in specific cultivars or under particular environmental conditions.

While direct derivatives of this compound are not well-documented as natural products, a number of other benzonitrile (B105546) derivatives have been identified from various natural sources. These compounds provide insight into the potential for structural diversity within this class of molecules in nature.

Quantitative Data on Naturally Occurring Benzonitrile Derivatives

To provide a comparative context in the absence of specific quantitative data for this compound, the following table summarizes the occurrence of related benzonitrile derivatives.

| Compound | Natural Source(s) | Reported Concentration/Occurrence | Reference(s) |

| Benzonitrile | Bearberry (Arctostaphylos uva-ursi), cocoa, milk products, roasted nuts | Detected, but not quantified in most sources.[2][3] | [2][3] |

| Mandelonitrile (B1675950) | Aglycone of amygdalin (B1666031) and prunasin (B192207) in the seeds of Rosaceae family fruits (e.g., almonds, apricots, apples) | Varies significantly; e.g., bitter almonds can contain high levels of amygdalin, which yields mandelonitrile upon hydrolysis.[4][5] | [4][5] |

| p-Tolunitrile | Thulinella chrysantha | Reported presence.[6] | [6] |

| Rhodiocyanoside A | Lotus japonicus, Rhodiola species | Major rhodiocyanoside in L. japonicus.[7] | [7] |

| Rhodiocyanoside D | Lotus corniculatus, Rhodiola sacra | Reported presence.[8] | [8] |

Biosynthesis of Aromatic Nitriles

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, based on the established biosynthesis of other aromatic nitriles and cyanogenic glycosides, a hypothetical pathway can be proposed. The biosynthesis of aromatic nitriles in plants is believed to originate from aromatic amino acids.[9][10] For this compound, the likely precursor is a methylated derivative of L-phenylalanine, or the methylation occurs at a later stage. A plausible pathway starting from L-phenylalanine is outlined below.

Hypothetical Biosynthesis Pathway of this compound

The proposed pathway involves the conversion of an amino acid to an aldoxime, which is a key branching point for the formation of various nitrogen-containing secondary metabolites. This aldoxime is then converted to a cyanohydrin, which can either be glycosylated to form a cyanogenic glycoside or potentially be converted to the free nitrile.

Experimental Protocols

While a specific protocol for the isolation of this compound from Festuca rubra or Glycyrrhiza glabra is not available, a general methodology for the extraction and analysis of volatile aromatic nitriles from plant material can be outlined based on standard phytochemistry techniques.

General Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the analysis of volatile compounds from a plant matrix.

Detailed Methodologies

4.2.1 Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation : A known quantity of finely ground plant material is placed in a sealed headspace vial.

-

Extraction : A SPME fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Desorption and Analysis : The fiber is then retracted and inserted into the injection port of a gas chromatograph (GC) where the adsorbed analytes are thermally desorbed onto the GC column for separation and subsequent detection by a mass spectrometer (MS).

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of volatile aromatic compounds.

-

Oven Temperature Program : A temperature gradient is employed to separate compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40-60 °C, hold for a few minutes, and then ramp up to 250-280 °C.

-

Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a range of m/z 40-500.

-

Identification : Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

-

Quantification : Quantification can be achieved by using an internal or external standard calibration curve with an authentic standard of this compound.

Biological Activities of Naturally Occurring Benzonitrile Derivatives

While the biological activity of naturally occurring this compound has not been specifically studied, many synthetic and some natural benzonitrile derivatives exhibit a wide range of pharmacological effects. These activities provide a rationale for further investigation into the potential bioactivity of this compound and its natural derivatives.

| Derivative Class | Example(s) | Reported Biological Activity | Potential Mechanism of Action | Reference(s) |

| Benzonitriles | Synthetic derivatives | Anticancer, antimicrobial, antiviral | Tubulin polymerization inhibition, inhibition of penicillin-binding proteins.[11] | [11] |

| Cyanohydrins | Mandelonitrile | Precursor to cyanogenic glycosides, which have roles in plant defense. | Release of hydrogen cyanide upon enzymatic hydrolysis.[4][5] | [4][5] |

| Hydroxynitriles | Rhodiocyanoside A | Antiallergic | Inhibition of histamine (B1213489) release.[12] | [12] |

| Furanones (from hydroxynitriles) | Aglycone of Rhodiocyanoside A | Antimicrobial (potential) | Not fully elucidated.[7][13] | [7][13] |

Conclusion

The natural occurrence of this compound is an intriguing but underexplored area of phytochemistry. While its presence has been noted in Festuca rubra and Glycyrrhiza glabra, further research is required to quantify its abundance, elucidate its biosynthetic pathway, and evaluate its biological activity. The study of related, naturally occurring benzonitrile derivatives suggests that this class of compounds may have significant and diverse pharmacological properties. The methodologies and hypothetical pathways presented in this guide offer a framework for future research aimed at uncovering the role of this compound and its derivatives in the natural world and their potential applications in drug development.

References

- 1. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. benchchem.com [benchchem.com]

- 5. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 6. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biosynthesis of rhodiocyanosides in Lotus japonicus: rhodiocyanoside A is synthesized from (Z)-2-methylbutanaloxime via 2-methyl-2-butenenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodiocyanoside D | C11H17NO6 | CID 6442230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of o-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on o-tolunitrile (2-methylbenzonitrile). It delves into the theoretical principles governing these reactions, the directing effects of the methyl and cyano substituents, and detailed analyses of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the regioselectivity and reactivity of this versatile building block.

Theoretical Background: Directing Effects in this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the directing effects of the two substituents: the methyl group (-CH₃) at position 1 and the cyano group (-CN) at position 2.

-

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director. It donates electron density to the aromatic ring through a positive inductive effect (+I), thereby stabilizing the Wheland intermediate (the sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho and para to the methyl group.

-

Cyano Group (-CN): The cyano group is a strongly deactivating, meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the resonance structures of the Wheland intermediate.